2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
Description
Chemical Identity and Nomenclature
This compound represents a well-defined quaternary pyridinium salt with the molecular formula C₁₄H₁₄BrNO and a molecular weight of 292.17 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 32896-98-3, establishing its unique identity within chemical databases worldwide. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(2-methylpyridin-1-ium-1-yl)-1-phenylethanone;bromide, which precisely describes its structural arrangement.
The structural architecture of this compound features a pyridinium ring system with a methyl substituent at the 2-position and a phenacyl group (2-oxo-2-phenylethyl) attached to the nitrogen atom. The bromide ion serves as the counteranion, balancing the positive charge on the quaternary nitrogen center. Alternative nomenclature systems refer to this compound as this compound or pyridinium, 2-methyl-1-(2-oxo-2-phenylethyl)-, bromide, reflecting different naming conventions employed across various chemical databases.
The compound exhibits characteristic spectroscopic properties that facilitate its identification and characterization. The presence of the carbonyl group in the phenacyl substituent contributes to distinctive infrared absorption patterns, while the aromatic systems provide characteristic signals in nuclear magnetic resonance spectroscopy. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: CC1=CC=CC=[N+]1CC(=O)C2=CC=CC=C2.[Br-], which encodes the complete structural information in a linear format.
Historical Context in Organic Chemistry
The development of pyridinium salt chemistry traces its origins to the fundamental investigations of nitrogen-containing heterocycles in the late nineteenth and early twentieth centuries. Pyridinium salts emerged as significant compounds when researchers began exploring the reactivity patterns of pyridine derivatives and their potential applications in organic synthesis. The evolution of pyridinium chemistry gained substantial momentum with the recognition that these compounds could serve as versatile electrophiles in various synthetic transformations.
The specific subfamily of nitrogen-phenacylpyridinium salts, to which this compound belongs, developed as researchers sought to combine the reactivity of pyridinium centers with the synthetic utility of ketone functionality. These compounds became particularly valuable when scientists discovered their ability to generate reactive ylide intermediates under basic conditions, opening new pathways for heterocycle construction.
Historical investigations into phenacylpyridinium salt chemistry revealed their exceptional utility as precursors to various heterocyclic systems. Early research demonstrated that these compounds could undergo cyclization reactions with nucleophiles, leading to the formation of complex ring systems that were otherwise difficult to access through conventional synthetic methods. The development of these synthetic methodologies contributed significantly to the expansion of heterocyclic chemistry and provided new tools for the construction of biologically active molecules.
The recognition of nitrogen-phenacylpyridinium salts as important synthetic intermediates led to extensive investigations into their reactivity patterns and mechanistic pathways. Researchers discovered that the combination of the electrophilic pyridinium center and the activated methylene group adjacent to the carbonyl function created unique reactivity profiles that could be exploited for various synthetic transformations. This historical development established these compounds as valuable tools in modern organic synthesis.
Significance in Heterocyclic Chemistry Research
This compound occupies a prominent position within heterocyclic chemistry research due to its exceptional versatility as a synthetic precursor. The compound serves as a key intermediate in the construction of various nitrogen-, oxygen-, and sulfur-containing heterocycles, as well as carbocyclic structures. Research investigations have demonstrated that nitrogen-phenacylpyridinium salts can readily participate in cyclization reactions with appropriate nucleophilic partners, leading to the formation of complex polycyclic systems.
The synthetic utility of this compound class stems from their ability to function as 1,4-bielectrophilic species, where the pyridinium nitrogen and the carbonyl carbon serve as electrophilic centers separated by a two-carbon chain. This structural arrangement enables reactions with 1,1- and 1,2-bisnucleophiles, facilitating the construction of five- and six-membered ring systems through well-defined mechanistic pathways. The presence of the methyl substituent at the 2-position of the pyridinium ring in this compound provides additional steric and electronic effects that can influence reaction selectivity and product distribution.
Contemporary research has revealed that nitrogen-phenacylpyridinium salts can participate in diverse cyclization processes, including reactions with amino compounds to form imidazo[1,2-a]pyridinium systems, reactions with hydroxylamine derivatives to generate nitrogen-oxide containing heterocycles, and condensations with various carbon nucleophiles to create carbocyclic frameworks. The compound's ability to generate stabilized ylide intermediates under appropriate conditions further expands its synthetic applications, enabling participation in 1,3-dipolar cycloaddition reactions and related transformations.
Research findings indicate that the phenacyl substituent plays a crucial role in stabilizing reactive intermediates formed during these transformations. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the pyridinium center while simultaneously providing a site for nucleophilic attack, creating multiple pathways for heterocycle formation. This dual reactivity pattern has made this compound and related compounds valuable tools for accessing complex molecular architectures that are prevalent in natural products and pharmaceutical compounds.
Position Within the Pyridinium Salt Classification
This compound belongs to the broader classification of pyridinium salts, which constitute the conjugate acids of pyridine and related nitrogen-containing heterocycles. Within this extensive family, the compound occupies a specific position as a quaternary nitrogen-alkylpyridinium salt, distinguished from simple pyridinium salts by the presence of a carbon substituent on the nitrogen atom rather than a hydrogen atom.
The compound falls within the specialized subfamily of nitrogen-phenacylpyridinium salts, characterized by the presence of a 2-oxo-2-phenylethyl substituent attached to the pyridinium nitrogen. This structural feature distinguishes these compounds from other nitrogen-alkylpyridinium salts and confers unique reactivity patterns that have made them valuable synthetic intermediates. The phenacyl group provides both electrophilic and stabilizing properties that enhance the compound's utility in organic synthesis.
From a structural perspective, this compound can be classified alongside other substituted pyridinium salts that contain electron-withdrawing groups attached to the nitrogen center. The presence of the carbonyl function in the phenacyl substituent creates a conjugated system that influences the electronic properties of the pyridinium ring and affects the compound's reactivity profile. This classification places the compound within a group of pyridinium salts that exhibit enhanced electrophilicity and participate readily in nucleophilic addition and substitution reactions.
The methylation pattern at the 2-position of the pyridinium ring further refines the compound's classification within the nitrogen-phenacylpyridinium salt family. This substitution pattern influences both the steric environment around the nitrogen center and the electronic distribution within the heterocyclic ring system. Comparative studies with related compounds lacking the methyl substituent or bearing alternative substitution patterns have revealed how structural modifications affect reactivity and selectivity in synthetic transformations.
Table 1: Classification and Structural Properties of this compound
| Property | Value/Description |
|---|---|
| Primary Classification | Quaternary Pyridinium Salt |
| Subfamily | Nitrogen-Phenacylpyridinium Salt |
| Molecular Formula | C₁₄H₁₄BrNO |
| Molecular Weight | 292.17 g/mol |
| Chemical Abstracts Service Number | 32896-98-3 |
| Ring Substitution Pattern | 2-Methyl substituted pyridinium |
| Nitrogen Substituent | 2-oxo-2-phenylethyl (phenacyl) |
| Counterion | Bromide |
| Structural Classification | 1,4-Bielectrophilic Species |
Within the context of heterocyclic chemistry, the compound represents an important example of how structural modifications can be employed to tune the reactivity and selectivity of pyridinium-based synthetic intermediates. The combination of the methyl substituent and the phenacyl group creates a unique electronic environment that distinguishes this compound from simpler pyridinium salts and enables its participation in specialized synthetic transformations that are central to modern heterocyclic chemistry research.
Properties
IUPAC Name |
2-(2-methylpyridin-1-ium-1-yl)-1-phenylethanone;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO.BrH/c1-12-7-5-6-10-15(12)11-14(16)13-8-3-2-4-9-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZRFOFIUVGXRA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1CC(=O)C2=CC=CC=C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70487763 | |
| Record name | 2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70487763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666339 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
32896-98-3 | |
| Record name | NSC241099 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70487763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Synthetic Route
The classical synthesis of this compound is achieved by the quaternization reaction of 2-methylpyridine with 2-oxo-2-phenylethyl bromide . This reaction proceeds via nucleophilic attack of the nitrogen atom in 2-methylpyridine on the electrophilic carbon adjacent to the bromide in 2-oxo-2-phenylethyl bromide, resulting in the formation of the pyridinium salt.
-
- Solvent: Polar aprotic solvents such as acetonitrile or ethanol are commonly used.
- Base: Mild bases like sodium hydroxide or potassium carbonate may be added to facilitate the reaction.
- Temperature: Typically room temperature to mild heating (reflux) to optimize yield.
- Time: Reaction times vary from 30 minutes to several hours depending on conditions.
$$
\text{2-Methylpyridine} + \text{2-oxo-2-phenylethyl bromide} \xrightarrow[\text{Base}]{\text{Solvent, RT or reflux}} \text{this compound}
$$
- Yields: Typically high, often exceeding 80% under optimized conditions.
This method is scalable and forms the basis for both laboratory and industrial synthesis.
Industrial Production Methods
Industrial synthesis follows the same fundamental reaction but incorporates process intensification techniques:
- Continuous flow reactors: These allow precise control over reaction parameters (temperature, mixing, residence time), improving reproducibility and yield.
- Automated systems: Facilitate large-scale production with consistent quality.
- Optimization: Reaction parameters are fine-tuned to maximize purity and minimize by-products.
Industrial processes also emphasize solvent recovery and waste minimization to comply with environmental regulations.
Alternative and Advanced Synthetic Approaches
Recent research has explored solvent-free and microwave-assisted methods to enhance efficiency and sustainability:
Microwave-assisted solvent-free synthesis: Using silica gel as a support, the reaction between pyridine derivatives and alkyl bromides can be completed rapidly (within minutes) with high yields (up to 90-96%). This method reduces solvent use and reaction time significantly.
Silica-supported grinding: Manual grinding of reactants with silica gel followed by microwave irradiation accelerates the reaction and improves yield.
Environmental benefits: These methods reduce volatile organic solvent use and energy consumption, aligning with green chemistry principles.
While these methods have been demonstrated for related pyridinium bromides, they are adaptable for the synthesis of this compound.
Data Table: Summary of Preparation Conditions and Yields
| Method | Reactants | Solvent/Support | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Conventional quaternization | 2-Methylpyridine + 2-oxo-2-phenylethyl bromide | Acetonitrile or ethanol | Room temp to reflux | 30 min to 2 h | 80-90 | Base-assisted, classical method |
| Industrial continuous flow | Same as above | Acetonitrile or ethanol | Controlled flow | Minutes to hours | >85 | Automated, optimized for scale |
| Microwave-assisted solvent-free | 2-Methylpyridine + 2-oxo-2-phenylethyl bromide | Silica gel (solid support) | Microwave irradiation | 3-7 min | 90-96 | Solvent-free, green chemistry approach |
Detailed Research Findings
- The reaction mechanism involves nucleophilic substitution at the benzylic bromide position, forming a stable pyridinium salt.
- The presence of a base neutralizes the hydrobromic acid formed, driving the reaction forward.
- Microwave-assisted methods significantly reduce reaction times and improve yields by enhancing molecular collisions and energy transfer.
- Purification typically involves filtration and washing with the reaction solvent to remove unreacted starting materials and by-products.
- Characterization data (NMR, HRMS) confirm the structure and purity of the synthesized compound.
Notes on Reaction Optimization
- Solvent choice: Polar aprotic solvents favor nucleophilic substitution; however, solvent-free methods are gaining traction.
- Temperature control: Mild heating improves reaction rate but excessive heat may cause decomposition.
- Stoichiometry: Using slight excess of 2-oxo-2-phenylethyl bromide ensures complete quaternization.
- Purification: Recrystallization or washing with cold solvent enhances purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding pyridinium derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or acetate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or sodium acetate are employed under mild conditions.
Major Products Formed
Oxidation: N-oxides of the pyridinium ring.
Reduction: Reduced pyridinium derivatives.
Substitution: Pyridinium salts with different anions.
Scientific Research Applications
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. It may also affect cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Solubility : The methyl group slightly reduces polarity compared to methoxy-substituted analogues, making the compound less soluble in water but more soluble in acetone or acetonitrile .
- Thermal Stability : Pyridinium bromides with electron-withdrawing groups (e.g., 4-nitro) exhibit lower thermal stability due to increased ionic character .
Biological Activity
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide is a quaternary ammonium compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 292.17 g/mol. Its structure features a pyridinium ring substituted with a 2-oxo-2-phenylethyl group, which contributes to its unique chemical properties and biological activities. The presence of the bromide anion influences its solubility and reactivity compared to other salts like chloride or acetate.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with cellular processes.
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth | |
| Staphylococcus aureus | Antibacterial effects | |
| Candida albicans | Moderate antifungal activity |
2. Anticancer Properties
The compound has shown potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. This effect may be mediated through the modulation of specific signaling pathways involved in cell survival and proliferation.
| Cancer Cell Line | Effect Observed | Reference |
|---|---|---|
| HeLa (cervical cancer) | Induction of apoptosis | |
| MCF-7 (breast cancer) | Growth inhibition |
The biological activities of this compound are attributed to its interaction with various molecular targets, including enzymes and proteins involved in cellular signaling pathways. The compound's ability to modulate enzyme activity can lead to significant biological effects, such as:
- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
- Disruption of Cellular Signaling: By affecting cellular signaling pathways, it can induce stress responses in microbial cells or promote apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties.
Case Study 2: Anticancer Activity
In a controlled experiment on HeLa cells, treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptotic markers. Flow cytometry analysis confirmed that concentrations above 25 µg/mL led to over 30% cell death after 48 hours.
Q & A
Q. What mechanistic insights explain unexpected byproducts in its synthesis, such as dimerization or oxidation artifacts?
- Methodological Answer : Byproduct analysis requires:
- LC-MS/MS to isolate and characterize dimers (e.g., via [M+Br]⁺ adducts).
- Kinetic isotope effects (KIEs) to probe reaction mechanisms (e.g., radical vs. ionic pathways).
- Controlled atmosphere experiments (e.g., argon vs. oxygen) to assess oxidative side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
